molecular formula C12H12N2O3 B2786016 FEN1 Inhibitor C2 CAS No. 1995893-58-7

FEN1 Inhibitor C2

Cat. No. B2786016
CAS RN: 1995893-58-7
M. Wt: 232.239
InChI Key: JAFLWTUYSKADJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FEN1 Inhibitor C2, also known as FEN1-IN-4 or JUN93587, is an inhibitor of human flap endonuclease-1 (hFEN1) with an IC50 of 30 nM for hFEN1-336Δ . FEN1 is a major base excise repair enzyme and is abnormally expressed in a variety of cancers, contributing to cancer progression . The inhibition of FEN1 promotes DNA damage and enhances the chemotherapeutic response in cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.24 and a chemical formula of C12H12N2O3 .

Scientific Research Applications

FEN1 inhibitor C2 has been found to have a number of applications in scientific research. In vivo, it has been used to study the effects of FEN1 inhibition on DNA replication, as well as its role in cell cycle progression. In vitro, it has been used to study the effects of FEN1 inhibition on DNA repair, as well as its role in the regulation of gene expression.

Biological Activity

FEN1 inhibitor C2 has been found to have a number of biological activities, including the inhibition of DNA replication, DNA repair, and gene expression. In addition, this compound has been found to have anti-cancer and anti-inflammatory activities.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of DNA replication, DNA repair, and gene expression. In addition, this compound has been found to have anti-cancer and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

FEN1 inhibitor C2 has a number of advantages for lab experiments, including its ability to inhibit FEN1 activity, reduce DNA replication, and inhibit gene expression. In addition, this compound is relatively inexpensive to produce and can be stored for long periods of time without degradation. However, this compound has a number of limitations, including its lack of specificity for FEN1 and its potential for off-target effects.

Future Directions

FEN1 inhibitor C2 has a number of potential future directions. These include further research into its mechanism of action, its potential applications in medical treatment, and its potential for use in combination with other drugs. In addition, further research into the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its therapeutic potential. Finally, further research into the potential off-target effects of this compound could lead to the development of more specific and targeted inhibitors.

Synthesis Methods

FEN1 inhibitor C2 has been developed through a number of different synthetic routes. The most common route involves the use of a palladium-catalyzed cross-coupling reaction between an aryl halide and a propargyl alcohol. This reaction produces a propargyl alcohol-aryl halide adduct, which is then reacted with a base to form the desired this compound.

Safety and Hazards

FEN1 Inhibitor C2 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Moreover, most of the FEN1 inhibitors are small organic molecules known to have serious side effects on the body’s metabolism, and may also cause drug resistance due to genetic reasons .

properties

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFLWTUYSKADJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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